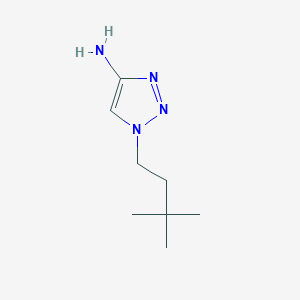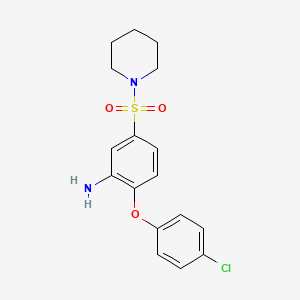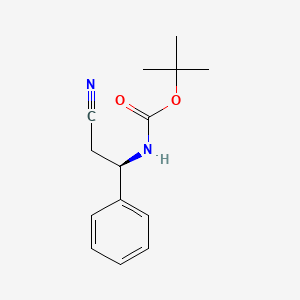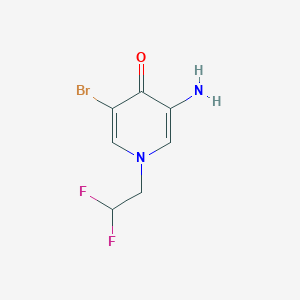
2-Ethyl-4,4-dimethyl-3-oxopentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4,4-dimethyl-3-oxopentanal is an organic compound with the molecular formula C9H16O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and an alkyl group. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to the carbon chain, making it a branched aldehyde.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanal can be achieved through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a basic catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by oxidation to introduce the aldehyde functional group. This process can be optimized for large-scale production by using continuous flow reactors and high-throughput screening of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4,4-dimethyl-3-oxopentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atom of the aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-Ethyl-4,4-dimethyl-3-oxopentanoic acid.
Reduction: 2-Ethyl-4,4-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-4,4-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4,4-dimethyl-3-oxopentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and condensation reactions.
Comparación Con Compuestos Similares
2-Ethyl-4,4-dimethyl-3-oxopentanal can be compared with other similar aldehydes, such as:
4,4-Dimethyl-3-oxopentanal: Lacks the ethyl group, making it less branched.
2-Ethyl-3-methylpentanal: Has a different arrangement of the alkyl groups, leading to different reactivity and properties.
4-Methylpentanal: A simpler structure with fewer substituents, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific branching and the presence of both ethyl and methyl groups, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-ethyl-4,4-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-10)8(11)9(2,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
DMMNGWUHEPPCPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=O)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)

![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)


![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)


